Diethyl (4-ethoxyphenyl)phosphonate
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Overview
Description
Diethyl (4-ethoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-ethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (4-ethoxyphenyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 4-ethoxyphenyl bromide under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Diethyl (4-ethoxyphenyl)phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products:
Hydrolysis: Yields phosphonic acids.
Substitution: Yields substituted phosphonates with different functional groups.
Scientific Research Applications
Diethyl (4-ethoxyphenyl)phosphonate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound is utilized in the development of novel materials with specific properties, such as flame retardants and plasticizers.
Organic Synthesis:
Mechanism of Action
The mechanism of action of diethyl (4-ethoxyphenyl)phosphonate involves its ability to undergo hydrolysis and substitution reactions, leading to the formation of biologically active phosphonic acids and derivatives. These compounds can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- Diethyl methylphosphonate
- Diethyl chloromethylphosphonate
- Diethyl benzylphosphonate
Comparison: Diethyl (4-ethoxyphenyl)phosphonate is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct reactivity and biological activity compared to other phosphonates. For instance, diethyl chloromethylphosphonate has a higher reactivity due to the electron-withdrawing effect of the chlorine atom, while diethyl benzylphosphonate exhibits different biological activities due to the benzyl group .
Properties
IUPAC Name |
1-diethoxyphosphoryl-4-ethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O4P/c1-4-14-11-7-9-12(10-8-11)17(13,15-5-2)16-6-3/h7-10H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBWDNCPMZRZDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)P(=O)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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